![molecular formula C24H30N2O4 B2490076 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(o-tolyloxy)acetamide CAS No. 921793-28-4](/img/structure/B2490076.png)
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(o-tolyloxy)acetamide
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Description
Synthesis Analysis
The synthesis of complex organic compounds like N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(o-tolyloxy)acetamide involves multi-step chemical reactions, often starting from simpler organic molecules. These procedures may include condensation, cyclization, and functional group transformations, aiming to build the compound's intricate structure. Although specific synthesis pathways for this compound are not detailed in available literature, similar compounds have been synthesized through reactions involving amino acids, isocyanides, and multi-component processes, indicating a potentially complex and carefully controlled synthesis strategy for achieving the desired molecular framework (Shaabani et al., 2010).
Scientific Research Applications
Enantioselective Synthesis and Metabolite Production Enantioselective synthesis techniques have been developed for metabolites of vasopressin V2 receptor antagonists, showcasing the chemical versatility and application of complex oxazepine derivatives in creating pharmacologically relevant compounds. This approach involves lipase-catalyzed transesterification, highlighting the potential of using enzymatic methods for the synthesis of optically active compounds (Matsubara et al., 2000).
Antioxidant Activity The synthesis of novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, characterized for their in vitro antioxidant activities, demonstrates the broader applicability of complex heterocycles in evaluating and developing new antioxidant agents. These studies not only expand the chemical space of antioxidants but also provide a basis for the development of compounds with potential therapeutic uses (Yüksek et al., 2015).
Polycyclic System Synthesis Research into new polycyclic systems containing benzodiazepine and isoindolinone fragments offers insights into the synthesis and structure of potentially biologically active molecules. These studies underline the synthetic strategies towards complex molecular architectures, which could have implications in drug discovery and materials science (Ukhin et al., 2011).
Antineoplastic Agents The exploration of thieno[2,3-b]azepin-4-ones as potential antineoplastic agents, despite preliminary data not indicating significant activity, underscores the ongoing search for new therapeutic agents within the realm of complex organic molecules. This pursuit reflects the broader trend of investigating diverse chemical entities for their potential in cancer therapy (Koebel et al., 1975).
Compatibilization in Polymer Blends The study of reactive compatibilization in polymer blends via ester interchange reactions mediated by dibutyltin oxide demonstrates the application of organic compounds in materials science, particularly in enhancing the properties of polymer blends. This research provides valuable insights into the modification of material properties through chemical means, pointing towards applications in developing new materials with tailored characteristics (Lacroix et al., 1996).
properties
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2-(2-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O4/c1-16(2)13-26-19-12-18(10-11-21(19)30-15-24(4,5)23(26)28)25-22(27)14-29-20-9-7-6-8-17(20)3/h6-12,16H,13-15H2,1-5H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMLQDBAOYZHCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC(C)C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(o-tolyloxy)acetamide |
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